The synthesis of L-I-OddU involves several intricate steps, primarily beginning with the reduction of L-Gulono-gamma-lactone using diisobutylaluminum hydride (DIBAL). This process is crucial as it sets the foundation for forming the dioxolane structure characteristic of L-I-OddU. The detailed synthesis pathway includes:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
L-I-OddU features a complex molecular structure that can be represented by its canonical SMILES notation: COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC
. The structure includes multiple aromatic rings and a dioxolane moiety, contributing to its stability and reactivity .
Key structural data:
L-I-OddU exhibits potent antiviral activity through its mechanism of action against EBV. It primarily works by inhibiting the viral DNA synthesis and protein production necessary for viral replication. The compound has shown effectiveness with a 50% effective concentration (EC50) as low as 0.03 µM while maintaining low cytotoxicity levels (CC50 = 1000 nM), making it a promising candidate for therapeutic applications .
The mechanism by which L-I-OddU exerts its antiviral effects involves several key processes:
This dual action makes L-I-OddU particularly effective in controlling EBV infections .
L-I-OddU is characterized by its solid state at room temperature with good solubility in organic solvents. Its physical properties include:
The chemical properties are defined by its reactivity and stability under various conditions:
These properties are crucial for its application in pharmaceutical formulations .
L-I-OddU has significant scientific uses primarily in virology and pharmacology:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3